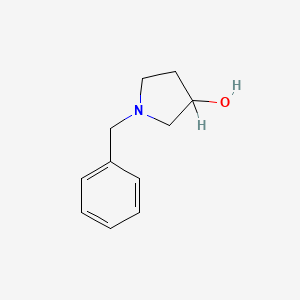

1-Benzyl-3-pyrrolidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998682 | |

| Record name | 1-Benzylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-15-5 | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyl)pyrrolidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-Benzyl-3-pyrrolidinol physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1-Benzyl-3-pyrrolidinol

Introduction

(R)-(+)-1-Benzyl-3-pyrrolidinol is a chiral tertiary alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its specific stereochemistry and functional groups make it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of the core physical properties of (R)-(+)-1-Benzyl-3-pyrrolidinol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

-

SMILES String: O[C@@H]1CCN(C1)Cc2ccccc2[4]

Physical Properties

The physical characteristics of (R)-(+)-1-Benzyl-3-pyrrolidinol have been determined through various analytical methods. While some sources describe it as a liquid, others classify it as a low-melting crystalline powder, suggesting its physical state may be dependent on purity and ambient temperature.[1]

Summary of Physical Data

The following table summarizes the key physical properties of (R)-(+)-1-Benzyl-3-pyrrolidinol.

| Property | Value | Conditions/Notes |

| Appearance | Clear, light yellow to orange liquid or white to off-white crystalline powder.[1][5] | |

| Melting Point | 52-56 °C[1] | |

| Boiling Point | 116 °C[3][4][5] | at 0.9 mmHg |

| Density | 1.07 g/mL[4][5] | at 25 °C |

| Refractive Index | 1.548[4][5] | at 20 °C |

| Optical Rotation | [α] +3.7°[4][5] | at 23 °C (c=5, Methanol) |

| Flash Point | 113 °C (235.4 °F)[6] | Closed cup |

| Solubility | Slightly soluble in water; soluble in ethanol and chloroform.[1] | |

| pKa | 14.82 ± 0.20 | Predicted[5] |

Experimental Methodologies

The determination of the physical properties listed above relies on standardized laboratory protocols. The following sections describe the general methodologies for these measurements.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

The boiling point is measured under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the pressure in the apparatus is recorded as the boiling point at that specific pressure.

Density Measurement

The density of the liquid is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass by the volume.

Refractive Index Measurement

A refractometer, typically an Abbé refractometer, is used to measure the refractive index. A drop of the liquid sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample at a controlled temperature (e.g., 20 °C).

Optical Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., 5 g/100mL in methanol) is prepared and placed in a sample tube of a specific length.[4][5] Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Diagrams and Workflows

Logical Relationship of Chemical Structure to Physical Properties

The following diagram illustrates how the molecular structure of (R)-(+)-1-Benzyl-3-pyrrolidinol influences its key physical properties.

Caption: Relationship between molecular features and physical properties.

Experimental Workflow for Physical Property Characterization

This diagram outlines a general workflow for the physical and chemical characterization of a compound like (R)-(+)-1-Benzyl-3-pyrrolidinol.

Caption: General workflow for physical property characterization.

Safety and Handling

(R)-(+)-1-Benzyl-3-pyrrolidinol is classified as a warning-level hazard.[2] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical. It is a combustible liquid and should be stored in a cool, well-ventilated area, typically between 2-8°C.[4][5][6]

References

- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol - High-Purity Tertiary Alcohol at Attractive Price [jigspharma.com]

- 2. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-Benzyl-3-pyrrolidinol 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]

- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol CAS#: 101930-07-8 [m.chemicalbook.com]

- 6. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-(-)-1-Benzyl-3-pyrrolidinol

(S)-(-)-1-Benzyl-3-pyrrolidinol is a chiral chemical compound widely utilized as a key intermediate in the synthesis of various pharmaceutical products. Its specific stereochemistry and versatile chemical nature make it a valuable building block in medicinal chemistry for creating optically active drugs. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Identity and Properties

(S)-(-)-1-Benzyl-3-pyrrolidinol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a common scaffold in a multitude of natural products and synthetic drugs.[1][2] The "(S)" designation indicates the stereochemistry at the chiral carbon (the carbon atom bonded to the hydroxyl group), and the "(-)" signifies that it is levorotatory, meaning it rotates plane-polarized light to the left.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 101385-90-4[3][4] |

| Molecular Formula | C₁₁H₁₅NO[3] |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (3S)-1-benzylpyrrolidin-3-ol |

| SMILES String | O[C@H]1CCN(C1)Cc2ccccc2 |

| InChI | 1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 |

| InChIKey | YQMXOIAIYXXXEE-NSHDSACASA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Clear, light yellow liquid[3] |

| Form | Liquid |

| Density | 1.07 g/mL at 25 °C[4][5] |

| Boiling Point | 115 °C at 0.8 mmHg[4][5] |

| Refractive Index | n20/D 1.548[4][5] |

| Optical Activity | [α]24/D −3.7°, c = 5 in methanol |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Storage Temperature | 2-8°C |

Chemical Structure

The structure consists of a central pyrrolidine ring. A benzyl group is attached to the nitrogen atom (position 1), and a hydroxyl group is attached to the chiral carbon at position 3, with (S) stereochemistry.

Caption: 2D representation of (S)-(-)-1-Benzyl-3-pyrrolidinol.

Experimental Protocols

Synthesis via Reduction of (S)-1-Benzyl-3-hydroxysuccinimide

A common route for synthesizing (S)-(-)-1-Benzyl-3-pyrrolidinol involves the reduction of an appropriate precursor, often derived from chiral starting materials like L-Malic acid.[4]

Objective: To synthesize (S)-(-)-1-Benzyl-3-pyrrolidinol.

Materials:

-

(S)-N-Benzyl-3-hydroxysuccinimide (derived from L-Malic acid and benzylamine)[6]

-

Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[4][7]

-

Anhydrous Tetrahydrofuran (THF) or other suitable ether solvent[4]

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of (S)-N-Benzyl-3-hydroxysuccinimide in anhydrous THF is prepared. In the reaction flask, a suspension of a reducing agent like LiAlH₄ (a strong reducing agent necessary for amide reduction) in anhydrous THF is cooled to 0 °C in an ice bath.

-

The solution of the succinimide precursor is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Workup and Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% NaOH solution, and then more water, which results in the precipitation of aluminum salts.

-

Extraction: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are collected.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation to obtain pure (S)-(-)-1-Benzyl-3-pyrrolidinol.[4][5]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Expected signals include multiplets for the pyrrolidine ring protons, a singlet for the benzylic protons, multiplets for the aromatic protons of the benzyl group, and a broad singlet for the hydroxyl proton.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to its molecular formula (177.24 g/mol ).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the amine.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is employed.

Role in Drug Development

(S)-(-)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is highly valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[2]

This intermediate is notably used in the preparation of potent calcium channel antagonists, such as Barnidipine.[5][11] Calcium channel blockers are a class of drugs used to treat conditions like hypertension and angina. The specific stereochemistry of the pyrrolidinol is critical for the pharmacological activity of the final drug molecule.

Caption: Role of (S)-(-)-1-Benzyl-3-pyrrolidinol as a key intermediate.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-Benzyl-3-pyrrolidinol|lookchem [lookchem.com]

- 4. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 5. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. (S)-1-Benzyl-3-pyrrolidinol (101385-90-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-苄基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]

1-Benzyl-3-pyrrolidinol CAS number and molecular weight

This technical guide provides a comprehensive overview of 1-Benzyl-3-pyrrolidinol, a versatile heterocyclic compound widely utilized in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis protocols, and its role as a key building block for biologically active molecules.

Core Chemical Data

This compound is a chiral compound that exists as a racemate and as individual enantiomers. The physical and chemical properties vary slightly between these forms. The fundamental data for the racemic mixture and its enantiopure forms are summarized below.

| Property | (±)-1-Benzyl-3-pyrrolidinol | (R)-(+)-1-Benzyl-3-pyrrolidinol | (S)-(-)-1-Benzyl-3-pyrrolidinol |

| CAS Number | 775-15-5[1][2][3] | 101930-07-8[4] | 101385-90-4[5] |

| Molecular Formula | C₁₁H₁₅NO[1][2] | C₁₁H₁₅NO[4] | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol [1][2] | 177.24 g/mol [4] | 177.24 g/mol |

| Appearance | Liquid | Liquid | Liquid |

| Boiling Point | 113-115 °C / 2 mmHg | 116 °C / 0.9 mmHg | 115 °C / 0.8 mmHg[5] |

| Density | 1.07 g/mL at 25 °C | 1.07 g/mL at 25 °C | 1.07 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.548 | n20/D 1.548 | n20/D 1.548[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various routes. Below is a detailed experimental protocol for the synthesis of substituted N-benzyl-3-pyrrolidinols via cyclodehydration of 4-amino-1,2-butanediols.

Synthesis of 4-Amino-1,2-diols

This procedure outlines the preparation of the precursor 4-amino-1,2-diols from homoallylic amines.

-

Dissolve the homoallylic amine (4.30 mmol) in 50 mL of 95% ethanol in a 500 mL two-neck round-bottom flask.

-

Cool the solution to -25 °C using a dichloromethane-liquid nitrogen bath.

-

Prepare a solution of KMnO₄ (227 mmol) in 28 mL of water and 10 mL of 0.10 M NaOH.

-

Add the KMnO₄ solution dropwise to the cooled amine solution over 4 hours, maintaining the temperature between -20 to -25 °C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 17 hours.

-

Work-up the reaction to isolate the 4-amino-1,2-diol.

Cyclodehydration to N-Benzyl-3-pyrrolidinols

This protocol describes the cyclization of the 4-amino-1,2-diol to the corresponding 3-hydroxypyrrolidine.[6]

-

In a flask, prepare a solution of thionyl chloride (0.432 mmol, 1.2 equivalents) in 2 mL of dichloromethane (0.2 M).[6]

-

Slowly add a solution of the 4-amino-1,2-diol (0.36 mmol) in 2 mL of dichloromethane to the thionyl chloride solution over 1 hour.[6]

-

Stir the mixture at room temperature for an additional hour.[6]

-

Gently quench the reaction by adding 5 mL of 0.1 M NaOH and stirring for 15 minutes.[6]

-

Extract the product, and purify by column chromatography to yield the N-benzyl-3-pyrrolidinol.[6]

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications include the preparation of:

-

Potent Calcium Antagonists : It is a key precursor for the synthesis of compounds like 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which exhibit calcium channel blocking activity.[2][7]

-

5-HT2c Receptor Agonists : The compound is utilized in the efficient synthesis of Org 37684, a known 5-HT2c receptor agonist.[7]

-

Chiral Alkenyl Sulfoximines : 1-Benzyl-3-pyrrolidinone, a closely related derivative, is a substrate for preparing chiral alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles.[8][9]

While direct signaling pathways involving this compound are not extensively documented, its derivatives have shown significant biological effects. For instance, a structurally related compound, 1-benzyl-indole-3-carbinol, has demonstrated potent anti-proliferative and anti-estrogenic properties in human breast cancer cells, suggesting that the 1-benzyl moiety can significantly enhance biological activity.[10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzyl-3-pyrrolidinols as described in the experimental protocols.

Caption: Synthetic workflow for N-benzyl-3-pyrrolidinol.

References

- 1. scbt.com [scbt.com]

- 2. This compound 95 775-15-5 [sigmaaldrich.com]

- 3. 775-15-5|this compound|BLD Pharm [bldpharm.com]

- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-苄基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1-Benzyl-3-pyrrolidinol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-pyrrolidinol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.30 | Multiplet | 1H | CH-OH |

| 3.65 | Singlet | 2H | CH₂-Ph |

| 2.80 - 2.95 | Multiplet | 1H | N-CH₂ (pyrrolidine) |

| 2.60 - 2.75 | Multiplet | 1H | N-CH₂ (pyrrolidine) |

| 2.40 - 2.55 | Multiplet | 1H | N-CH₂ (pyrrolidine) |

| 2.20 - 2.35 | Multiplet | 1H | N-CH₂ (pyrrolidine) |

| 1.90 - 2.10 | Multiplet | 2H | CH₂ (pyrrolidine) |

| 1.70 | Broad Singlet | 1H | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted, 125 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Quaternary Aromatic Carbon (C-Ph) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 70.0 | CH-OH |

| 60.5 | CH₂-Ph |

| 58.0 | N-CH₂ (pyrrolidine) |

| 54.0 | N-CH₂ (pyrrolidine) |

| 35.0 | CH₂ (pyrrolidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, amine, and aromatic functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3025 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1495 | Medium | Aromatic C=C stretch |

| 1450 | Medium | CH₂ bend |

| 1190 | Strong | C-N stretch (amine) |

| 1050 | Strong | C-O stretch (secondary alcohol) |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[2]

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 42 | Moderate | [C₂H₄N]⁺ (Fragment from pyrrolidine ring) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 1-Benzyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-pyrrolidinol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its expected behavior in a range of organic solvents. In the absence of extensive published quantitative data, this guide offers a qualitative assessment based on the molecule's structural features and general principles of solubility. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Introduction to this compound

This compound (also known as N-benzyl-3-hydroxypyrrolidine) is a heterocyclic organic compound containing a pyrrolidine ring, a benzyl group, and a hydroxyl group. Its chemical structure, particularly the presence of both polar (hydroxyl and the nitrogen atom) and non-polar (benzyl group and the pyrrolidine ring) moieties, dictates its solubility characteristics. The hydroxyl group allows for hydrogen bonding, suggesting solubility in protic solvents, while the benzyl group contributes to its solubility in aromatic and less polar solvents.

Chemical Structure:

-

IUPAC Name: 1-benzylpyrrolidin-3-ol

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of ketones can interact with the polar groups of this compound. |

| Esters | Ethyl Acetate | Moderate | The ester group is polar enough to interact with the solute, but less so than alcohols or ketones. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than the other oxygenated solvents, leading to weaker interactions. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The non-polar benzyl group of the solute interacts favorably with the aromatic rings of these solvents through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents have weak interactions with the polar functional groups of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and non-polar parts of the molecule effectively. |

It is important to note that this table provides a general guideline. Actual solubilities can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method may depend on the required accuracy, the amount of available material, and the available equipment.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2] It involves equilibrating an excess of the solute with the solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can take several hours to days, depending on the solvent and the compound. A common practice is to agitate for 24 to 72 hours.[3][4]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be used. It is critical to maintain the temperature during this step to avoid any change in solubility.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Provides high accuracy and specificity. A calibration curve with known concentrations of this compound must be prepared.

-

Gas Chromatography (GC): Suitable for volatile solutes and solvents.

-

UV-Vis Spectroscopy: Can be used if the compound has a chromophore and the solvent does not interfere with the measurement. A calibration curve is also required.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[5][6][7][8][9] This method is simple but may be less accurate for highly volatile solutes.

-

Gravimetric Analysis Protocol

This method is a straightforward approach to determine solubility.[5][6][7][8]

Methodology:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Shake-Flask Method (steps 1-3).

-

Accurately weigh a clean, dry evaporating dish or a similar container.

-

Carefully transfer a known volume (e.g., 10 mL) of the clear, saturated supernatant into the pre-weighed container.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of supernatant used in mL) * 100

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

Chirality and Optical Rotation of 1-Benzyl-3-pyrrolidinol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties and optical rotation of the enantiomers of 1-Benzyl-3-pyrrolidinol. This compound serves as a critical chiral building block in the synthesis of various pharmaceutical agents. This document outlines the fundamental principles of chirality and polarimetry, presents key quantitative data, details experimental methodologies for optical rotation determination, and explores the pharmacological relevance of this compound through the signaling pathways of drugs derived from it.

Introduction to Chirality and Optical Activity

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers possess identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light. This phenomenon, known as optical activity, is the rotation of the plane of polarized light by a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Enantiomers that rotate the plane of polarized light clockwise are termed dextrorotatory and are designated with a (+) or (d) prefix. Those that rotate the light counter-clockwise are levorotatory, designated with a (-) or (l) prefix. The specific rotation, [α], is a standardized measure of a chiral compound's optical activity and is a key parameter for its identification and characterization.

Physicochemical and Optical Properties of this compound Enantiomers

This compound is a chiral molecule due to the stereocenter at the 3-position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-(+)-1-Benzyl-3-pyrrolidinol and (S)-(-)-1-Benzyl-3-pyrrolidinol. Their distinct optical rotations are a critical quality attribute in pharmaceutical synthesis, where stereochemistry often dictates therapeutic efficacy and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of this compound.

| Property | (R)-(+)-1-Benzyl-3-pyrrolidinol | (S)-(-)-1-Benzyl-3-pyrrolidinol |

| CAS Number | 101930-07-8[1][2] | 101385-90-4[3] |

| Molecular Formula | C₁₁H₁₅NO[1][4] | C₁₁H₁₅NO[3] |

| Molecular Weight | 177.24 g/mol [1][4] | 177.24 g/mol [3] |

| Appearance | Liquid[1] | Liquid |

| Boiling Point | 116 °C @ 0.9 mmHg[1][5] | 115 °C |

| Density | 1.07 g/mL at 25 °C[1][5] | 1.07 g/mL |

| Refractive Index (n20/D) | 1.548[1][5] | 1.5480[3] |

Table 1: Physicochemical Properties of this compound Enantiomers

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (R)-(+)-1-Benzyl-3-pyrrolidinol | +3.7°[1][5] | c = 5 in methanol, at 23 °C, D-line[1][5] |

| (S)-(-)-1-Benzyl-3-pyrrolidinol | -3.7°[3] | c = 5 in methanol[3] |

Table 2: Optical Rotation Data for this compound Enantiomers

Experimental Protocol: Determination of Optical Rotation

The following is a detailed methodology for determining the specific rotation of a chiral compound like this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Syringe and needle

-

Solvent (e.g., methanol, HPLC grade)

-

Sample of this compound enantiomer

Procedure

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

-

Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent (methanol). This value should be zeroed.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound enantiomer (e.g., 0.500 g) using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in the solvent (methanol) and fill the flask to the mark. Ensure the solution is homogeneous by thorough mixing. This prepares a solution with a concentration (c) of 0.05 g/mL.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) displayed by the instrument. Multiple readings should be taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining specific rotation.

Pharmacological Relevance and Signaling Pathways

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. The stereochemistry of this precursor is often crucial for the biological activity of the final drug product. Below are examples of drugs derived from this compound and their associated signaling pathways.

Barnidipine: A Calcium Channel Blocker

(S)-1-Benzyl-3-pyrrolidinol is used in the synthesis of Barnidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[6] Barnidipine selectively inhibits L-type calcium channels in vascular smooth muscle cells.[1][5] This inhibition prevents the influx of calcium ions, which is a key step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[5]

Caption: Mechanism of action of Barnidipine.

Vesamicol: An Inhibitor of Acetylcholine Transport

This compound is a precursor for the synthesis of Vesamicol, an experimental drug that acts as a potent and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[3] VAChT is responsible for packaging acetylcholine into synaptic vesicles in cholinergic neurons. By blocking VAChT, Vesamicol prevents the storage of acetylcholine, leading to a depletion of this neurotransmitter at the synapse and a reduction in cholinergic transmission.[3] Research has also suggested that in the context of certain cancers, Vesamicol-induced disruption of cholinergic signaling can lead to apoptosis via inhibition of the Akt phosphorylation pathway.[7]

Caption: Presynaptic mechanism of Vesamicol.

Conclusion

The enantiomers of this compound are indispensable chiral building blocks in modern drug development. Their distinct optical rotations serve as a critical parameter for ensuring the stereochemical purity of active pharmaceutical ingredients. A thorough understanding of the principles of chirality and the application of precise analytical techniques like polarimetry are essential for researchers and scientists in this field. Furthermore, elucidating the signaling pathways of drugs derived from these enantiomers provides valuable insights into their therapeutic mechanisms and potential applications.

References

- 1. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vesamicol - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of cholinergic signaling causes apoptosis in human bronchioalveolar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 1-Benzyl-3-pyrrolidinol synthesis

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-pyrrolidinol: Discovery and History

Introduction

This compound is a valuable heterocyclic compound and a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its pyrrolidinol core is a common scaffold in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, targeting researchers, scientists, and professionals in drug development.

Historical Synthesis Routes

The synthesis of 3-pyrrolidinol and its N-substituted derivatives has evolved over the years, driven by the need for efficient and stereoselective methods. Early methods often involved multi-step procedures with moderate yields.

Several early routes to pyrrolidinols have been described, including:

-

The conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol followed by condensation with a secondary amine. Debenzylation of the resulting N-benzyl-3-pyrrolidinol yields 3-pyrrolidinol.[1]

-

The reduction of N-substituted-3-pyrrolidinones using lithium aluminium hydride.[1]

-

Heating cis-1,4-dichloro-2-butenes with benzylamine to produce N-benzyl-3-pyrrolidinol, followed by debenzylation.[1]

-

Heating malic acid with benzylamine to form N-benzyl-3-hydroxysuccinimide, which is then reduced with lithium aluminium hydride to give N-benzyl-3-pyrrolidinol.[1][2]

A significant advancement in the synthesis of pyrrolidinols was the development of a process involving the reductive cyclisation of a hydroxybutyronitrile compound in the presence of a Raney nickel catalyst.[1]

Key Synthesis Methodologies

This section details some of the prominent methods developed for the synthesis of this compound and its immediate precursor, 1-Benzyl-3-pyrrolidinone.

Synthesis via Cyclodehydration of 4-Amino-1,2-butanediols

An efficient synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through the cyclodehydration of 4-amino-1,2-butanediols using thionyl chloride (SOCl₂).[3] This method is notable for its use of readily accessible starting materials. While the cyclodehydration itself is not stereoselective, the resulting diastereomers can be separated by column chromatography.[3]

Experimental Protocol:

To a solution of thionyl chloride (0.432 mmol, 1.2 equiv.) in CH₂Cl₂ (0.2 M, 2 mL) is slowly added a solution of the 4-amino-1,2-diol (0.36 mmol) in CH₂Cl₂ (2 mL) over 1 hour. The mixture is stirred at room temperature for an additional hour. The reaction is then quenched by the gentle addition of NaOH (0.1 M, 5 mL) and stirred for 15 minutes. The product, 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol, can be isolated by column chromatography.[3]

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 4-amino-1,2-diol | 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | SOCl₂ | CH₂Cl₂ | 1 h | Room Temp. | 35% |

Reaction Pathway:

Caption: Cyclodehydration of 4-Amino-1,2-butanediol.

Synthesis from Benzylamine and Ethyl Acrylate

A multi-step synthesis starting from benzylamine and ethyl acrylate has been developed for the preparation of N-benzyl-3-pyrrolidone, a direct precursor to this compound.[4] This method involves the formation of ethyl 3-benzylaminopropionate, followed by reaction with ethyl chloroacetate, cyclization, and decarboxylation.

Experimental Protocol:

-

Step a) Synthesis of ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate at 30-40°C for 14-16 hours.[4]

-

Step b) Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from step a) is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate.[4]

-

Step c) Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: The product from step b) undergoes cyclization with sodium ethoxide in toluene at ≤40°C for 9-10 hours.[4]

-

Step d) Synthesis of N-benzyl-3-pyrrolidone: The product from step c) is hydrolyzed with concentrated hydrochloric acid, followed by neutralization and extraction to yield N-benzyl-3-pyrrolidone.[4] The final product is then purified by vacuum distillation.[4]

Quantitative Data:

| Step | Product | Molar Ratio of Reactants | Yield |

| a | Ethyl 3-benzylaminopropionate | Benzylamine : Ethyl acrylate = 1 : 1.5 ~ 2.0 | - |

| b | 3-(N-ethoxycarbonylmethylene)benzylaminopropionate | Ethyl 3-benzylaminopropionate : KI : K₂CO₃ : Ethyl chloroacetate = 1 : 0.015 ~ 0.02 : 1.1 ~ 1.3 : 1.5 ~ 1.8 | - |

| c | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone | Intermediate from b) : Sodium ethoxide = 1 : 2.0 ~ 2.5 | - |

| d | N-benzyl-3-pyrrolidone | - | 66.2-67.1% |

Reaction Workflow:

Caption: Multi-step synthesis of N-benzyl-3-pyrrolidone.

Enzymatic Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

For the synthesis of enantiopure this compound, enzymatic asymmetric reduction of 1-Benzyl-3-pyrrolidinone is a key method. This biocatalytic approach offers high stereoselectivity, which is crucial for the synthesis of chiral drugs.

Experimental Protocol:

While a specific detailed protocol for the enzymatic reduction is not provided in the search results, it generally involves the use of a ketoreductase enzyme in a suitable solvent system (e.g., n-hexane) to convert the ketone (1-Benzyl-3-pyrrolidinone) to the corresponding chiral alcohol (this compound). The reaction conditions, including enzyme selection, substrate concentration, temperature, and pH, would need to be optimized for specific outcomes.

Logical Relationship:

Caption: Enzymatic reduction of 1-Benzyl-3-pyrrolidinone.

Conclusion

The synthesis of this compound has progressed from classical multi-step chemical reactions to more efficient and stereoselective biocatalytic methods. The choice of a particular synthetic route depends on factors such as the desired stereochemistry, scale of production, and cost-effectiveness. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this compound synthesis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

The 1-Benzyl-3-pyrrolidinol Scaffold: A Core Structure for Drug Discovery

The 1-Benzyl-3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its inherent three-dimensionality, conferred by the saturated pyrrolidine ring and the presence of a chiral center at the 3-position, allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[1][2] This in-depth technical guide provides an overview of the key structural features, synthesis, and therapeutic applications of the this compound scaffold for researchers, scientists, and drug development professionals.

Key Structural Features and Physicochemical Properties

The this compound scaffold consists of a central pyrrolidine ring N-substituted with a benzyl group and hydroxylated at the 3-position. The molecular formula is C₁₁H₁₅NO, and its molecular weight is approximately 177.24 g/mol .[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) within a conformationally restricted ring system makes it an attractive scaffold for designing molecules that can interact with diverse biological targets.

The stereochemistry at the C3 position of the pyrrolidinol ring is a critical determinant of biological activity. The (R)- and (S)-enantiomers often exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis in the development of drug candidates based on this scaffold.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| IUPAC Name ((R)-enantiomer) | (3R)-1-benzylpyrrolidin-3-ol | [3] |

| IUPAC Name ((S)-enantiomer) | (3S)-1-benzylpyrrolidin-3-ol | |

| CAS Number ((R)-enantiomer) | 101930-07-8 | [3] |

| CAS Number ((S)-enantiomer) | 101385-90-4 |

Synthesis of the this compound Scaffold

Several synthetic routes have been developed for the preparation of this compound and its precursors. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.

Experimental Protocols

1. Synthesis of N-Benzyl-3-pyrrolidinone (Precursor)

A common precursor for this compound is N-Benzyl-3-pyrrolidinone. A multi-step synthesis has been reported with the following key stages:

-

a) Synthesis of ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate.

-

b) Synthesis of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from step (a) is reacted with ethyl chloroacetate.

-

c) Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: The product from step (b) undergoes a Dieckmann condensation using a base like sodium ethoxide in an anhydrous solvent such as toluene.

-

d) Synthesis of N-benzyl-3-pyrrolidone: The product from step (c) is hydrolyzed and decarboxylated using acid and heat.

2. Enantioselective Synthesis of this compound

Enantiomerically pure (R)- or (S)-1-Benzyl-3-pyrrolidinol can be obtained through the enzymatic reduction of N-Benzyl-3-pyrrolidinone. This method offers high enantioselectivity.

-

Protocol: The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone yields enantiopure 1-benzyl-3-hydroxypyrrolidine. This biotransformation can be carried out using various microorganisms or isolated enzymes (ketoreductases) with a suitable cofactor regeneration system.

Biological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been incorporated into a variety of molecules with diverse therapeutic applications, including anticancer and neuroprotective agents. The following tables summarize the biological activities of some representative derivatives.

Anticancer Activity

Derivatives of the this compound scaffold have shown promising cytotoxic activity against various cancer cell lines. Structure-activity relationship studies have revealed key features that influence their potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Structural Modifications & SAR Insights |

| Analog 5j | HL-60 (Leukemia) | ~10 | Ugi multi-component reaction product. The specific combination of substituents from the Ugi reaction is crucial for its selective cytotoxicity towards leukemia cells.[4] |

| Analog 5p | HL-60 (Leukemia) | ~10 | Another Ugi product with different substitution patterns, also showing selective activity against HL-60 cells.[4] |

| Derivative 7c | MCF-7 (Breast Cancer) | 7.17 | Introduction of a 4-(p-fluorophenyl)thiazole moiety at the 3-position of a related 1-benzyl-5-bromoindolin-2-one scaffold. The fluorine substitution on the phenyl ring enhances activity. |

| Derivative 7d | MCF-7 (Breast Cancer) | 2.93 | Modification of the arylthiazole group in 7c, indicating that substitutions on this ring system significantly impact potency. |

Signaling Pathway in Apoptosis

Certain 1-benzylpyrrolidin-3-ol analogues have been identified as inducers of apoptosis in cancer cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

In Silico Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold often employs computational methods to predict their biological activity and binding modes.

Conclusion

The this compound scaffold continues to be a valuable and versatile platform in the design and discovery of new therapeutic agents. Its unique structural and physicochemical properties, combined with the potential for stereoselective synthesis, allow for the development of potent and selective modulators of various biological targets. Future research in this area is likely to focus on the exploration of novel derivatives with improved pharmacokinetic profiles and the application of this scaffold to a broader range of diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

Unlocking the Therapeutic Potential of 1-Benzyl-3-pyrrolidinol Derivatives: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – The 1-benzyl-3-pyrrolidinol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of potential research avenues for novel this compound derivatives, targeting researchers, scientists, and professionals in drug development. The guide summarizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate further investigation into this promising class of compounds.

Core Research Areas and Biological Activities

Research into this compound derivatives has predominantly focused on three key therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders. Derivatives have shown significant potential as anticancer, antimicrobial, and nootropic agents.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

Several this compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) cells.[1] A primary mechanism of action appears to be the induction of apoptosis through the activation of the caspase signaling cascade.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5j | HL-60 | ~10 | [1] |

| 5p | HL-60 | ~10 | [1] |

| 7c | MCF-7 | 7.17 ± 0.94 | |

| 7d | MCF-7 | 2.93 ± 0.47 | |

| Compound 5 | A549 | 10.67 ± 1.53 | [2] |

| Compound 5 | C6 Glioma | 4.33 ± 1.04 | [2] |

Signaling Pathway: Caspase-Dependent Apoptosis

This compound derivatives have been shown to induce apoptosis by activating key executioner caspases, such as caspase-3.[1] This activation leads to the cleavage of critical cellular substrates, ultimately resulting in programmed cell death. The modulation of the Bax/Bcl-2 protein ratio, a key regulator of the intrinsic apoptotic pathway, is another potential mechanism.

Figure 1: Proposed mechanism of apoptosis induction by this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have exhibited promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential as lead compounds for the development of novel antimicrobial agents.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | Staphylococcus aureus | 32-128 | [3] |

| Compound 8 | Staphylococcus aureus | 16-64 | [3] |

| Compound 5 | Candida albicans | 64-128 | [3] |

| Compound 8 | Candida albicans | 64-256 | [3] |

| Benzyl bromide (1a) | Staphylococcus aureus | 1000 | [4] |

| Benzyl bromide (1c) | Streptococcus pyogenes | 500 | [4] |

Central Nervous System (CNS) Applications: Nootropic and Neuroprotective Potential

Emerging research indicates that this compound derivatives may have therapeutic applications in CNS disorders. Studies have highlighted their potential as nootropic agents, enhancing learning and memory, and as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data Summary: Cholinesterase Inhibition

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 | [5] |

| Compound 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 | [5] |

| Compound 9m | Acetylcholinesterase (AChE) | 0.21 ± 0.03 | [5] |

| Compound 19 | Acetylcholinesterase (AChE) | 5.10 ± 0.24 | [6] |

Experimental Workflow: Nootropic Activity Assessment

The passive avoidance test is a common behavioral paradigm used to assess learning and memory in rodents, providing a valuable tool for evaluating the nootropic potential of novel compounds.

Figure 2: Workflow for the passive avoidance test to evaluate nootropic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives via Ugi Four-Component Reaction

This protocol describes a diversity-oriented synthesis approach.

Materials:

-

1-(2-Aminobenzyl)pyrrolidin-3-ol

-

Various aldehydes

-

Various carboxylic acids

-

tert-Butyl isocyanide

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 1-(2-aminobenzyl)pyrrolidin-3-ol, an aldehyde, and a carboxylic acid in methanol.

-

Add 1.5 equivalents of tert-butyl isocyanide to the mixture.

-

Reflux the reaction mixture at 80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[3]

MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HL-60)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[5][7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that shows no visible turbidity.[2][10][11]

Future Directions and Untapped Potential

While significant strides have been made, the therapeutic potential of this compound derivatives is far from fully explored. Emerging evidence suggests potential applications in other therapeutic areas:

-

Antiviral Activity: The structural similarity of the pyrrolidine ring to proline, an amino acid often crucial for viral protein function, suggests that these derivatives could be investigated as potential antiviral agents.[12][13][14]

-

Anti-inflammatory Activity: The role of certain signaling pathways in both cancer and inflammation opens the door for exploring the anti-inflammatory potential of these compounds.[15][16][17]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The compelling preclinical data in oncology, infectious diseases, and CNS disorders, coupled with established synthetic routes, provides a strong foundation for further research. This guide aims to equip researchers with the necessary information and methodologies to unlock the full therapeutic potential of this promising class of molecules.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jptcp.com [jptcp.com]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (S)-1-Benzyl-3-pyrrolidinol from L-Malic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-Benzyl-3-pyrrolidinol, a valuable chiral building block in medicinal chemistry, utilizing L-malic acid as a readily available starting material from the chiral pool. This approach offers an efficient pathway to the desired (S)-enantiomer, crucial for the development of stereochemically defined pharmaceutical agents.

Introduction

(S)-1-Benzyl-3-pyrrolidinol is a key intermediate in the synthesis of a variety of biologically active molecules. Its stereochemistry is often critical for pharmacological activity. The use of L-malic acid, a natural and inexpensive chiral starting material, provides a robust and economical route for its preparation.[1][2] The synthetic strategy involves the formation of a cyclic imide followed by reduction. An improved method involves a solvent-free reaction for the initial condensation step.[3]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Amidation/Imide Formation: L-malic acid is reacted with benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

-

Reduction: The dione intermediate is subsequently reduced to yield the target compound, (S)-1-Benzyl-3-pyrrolidinol.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

This protocol is based on an improved, solvent-free melting reaction.[3]

Materials:

-

L-malic acid

-

Benzylamine

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Apparatus for water removal (e.g., Dean-Stark trap or equivalent)

Procedure:

-

Combine equimolar amounts of L-malic acid and benzylamine in a round-bottom flask.

-

Heat the mixture to 180-200°C with stirring. Water will be generated and should be removed as the reaction progresses.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

-

Allow the reaction mixture to cool to room temperature. The crude product, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, will solidify upon cooling.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Protocol 2: Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to (S)-1-Benzyl-3-pyrrolidinol

This protocol utilizes a sodium borohydride-iodine reduction system.[3]

Materials:

-

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium borohydride (2.0-3.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equivalent) in anhydrous THF to the cooled suspension. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, add a solution of iodine (1.0-1.5 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. During this process, the intermediate (S)-1-benzyl-3-pyrrolidinol-borane may form.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of (S)-1-Benzyl-3-pyrrolidinol.

| Parameter | Value | Reference |

| (S)-(-)-1-Benzyl-3-pyrrolidinol | ||

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 115 °C / 0.8 mmHg | [4] |

| Density | 1.07 g/mL at 25 °C | [4] |

| Optical Rotation [α]²⁴/D | -3.7° (c = 5 in methanol) | [4] |

| Assay | 99% | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (S)-1-Benzyl-3-pyrrolidinol from L-malic acid.

Caption: Synthetic workflow for (S)-1-Benzyl-3-pyrrolidinol.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and key transformations in the synthesis.

Caption: Key transformations in the synthesis.

References

Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone to 1-Benzyl-3-pyrrolidinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 1-benzyl-3-pyrrolidinone to its chiral alcohol derivatives, (R)- and (S)-1-benzyl-3-pyrrolidinol. These chiral pyrrolidinols are valuable building blocks in the synthesis of various pharmaceuticals and biologically active compounds. This guide explores both chemical and biocatalytic methods to achieve high enantioselectivity and yield.

Introduction

The enantioselective synthesis of chiral alcohols is a critical transformation in modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity. 1-Benzyl-3-pyrrolidinol, with its chiral center at the C-3 position, is a key intermediate for a range of therapeutic agents. The asymmetric reduction of the prochiral ketone, 1-benzyl-3-pyrrolidinone, offers a direct and efficient route to access both (R)- and (S)-enantiomers of the corresponding alcohol. This document outlines protocols for two highly effective methods: the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and enzymatic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of 1-benzyl-3-pyrrolidinone to (R)- and (S)-1-benzyl-3-pyrrolidinol using different catalytic systems. This allows for a direct comparison of the methods in terms of yield and enantiomeric excess (e.e.).

| Method | Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | (S)-1-Benzyl-3-pyrrolidinol | ~95 | >98 | [1][2] |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | (R)-1-Benzyl-3-pyrrolidinol | ~95 | >98 | [1][2] |

| Enzymatic Reduction | Ketoreductase (KRED) | (R)-1-Benzyl-3-pyrrolidinol | >90 | >99 | [3] |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | (S)-1-Benzyl-3-pyrrolidinol | >90 | >99 | [3] |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | (R)- or (S)-1-Benzyl-3-pyrrolidinol | High | High | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[1][5] The choice of the chiral oxazaborolidine catalyst determines the stereochemical outcome of the reaction.

Protocol for the Synthesis of (S)-1-Benzyl-3-pyrrolidinol:

-

Materials:

-

1-Benzyl-3-pyrrolidinone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature below 10 °C. Stir the mixture for 10 minutes at this temperature.

-

In a separate flask, dissolve 1-benzyl-3-pyrrolidinone (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of 1-benzyl-3-pyrrolidinone to the catalyst-borane mixture over a period of 30 minutes, keeping the internal temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes, then neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-1-benzyl-3-pyrrolidinol.

-

Protocol for the Synthesis of (R)-1-Benzyl-3-pyrrolidinol:

The procedure is identical to the synthesis of the (S)-enantiomer, with the exception of using (S)-2-Methyl-CBS-oxazaborolidine as the chiral catalyst.

Enzymatic Asymmetric Reduction